molecular formula C15H17N5O2S B4195767 N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide

Cat. No. B4195767
M. Wt: 331.4 g/mol
InChI Key: GNYVOMCBLXHCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ARF1, a protein that plays a crucial role in intracellular trafficking and membrane dynamics.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide involves the inhibition of ARF1. ARF1 is a small GTPase that plays a crucial role in the regulation of intracellular trafficking and membrane dynamics. This protein is involved in the formation of coated vesicles, which transport cargo molecules between different cellular compartments. The inhibition of ARF1 by this compound has been shown to affect the formation of coated vesicles, leading to the disruption of intracellular trafficking and membrane dynamics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to affect the formation of coated vesicles, leading to the disruption of intracellular trafficking and membrane dynamics. This disruption can have various effects on cellular processes, including protein sorting, membrane fusion, and receptor signaling. The inhibition of ARF1 by this compound has also been shown to affect the morphology and function of organelles, such as the Golgi apparatus and endoplasmic reticulum.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potency and specificity towards ARF1, making it a valuable tool for studying the mechanisms of intracellular trafficking. This compound also has a well-defined mechanism of action, which allows for precise control over its effects. However, one of the limitations of this compound is its potential toxicity, which can affect cell viability and experimental outcomes. The use of this compound in lab experiments requires careful optimization of dosage and exposure time to minimize its toxic effects.

Future Directions

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has several potential future directions for research. One of the main directions is the development of more potent and specific ARF1 inhibitors, which can be used to study the mechanisms of intracellular trafficking and membrane dynamics. Another direction is the application of this compound in disease models, where the dysregulation of intracellular trafficking and membrane dynamics is implicated in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. The use of this compound in combination with other drugs or therapies may also have potential synergistic effects, which can improve their efficacy and reduce their side effects.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]propanamide has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ARF1, which is involved in the regulation of intracellular trafficking and membrane dynamics. ARF1 has been implicated in various cellular processes, including vesicular transport, protein sorting, and membrane fusion. The inhibition of ARF1 by this compound has been shown to affect these processes, making it a valuable tool for studying the mechanisms of intracellular trafficking.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-8(21)10-3-5-11(6-4-10)18-14(22)9(2)23-15-19-12(16)7-13(17)20-15/h3-7,9H,1-2H3,(H,18,22)(H4,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYVOMCBLXHCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.